Ethyl 2-acetamidoprop-2-enoate Ethyl 2-acetamidoprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 23115-42-6
VCID: VC8413150
InChI: InChI=1S/C7H11NO3/c1-4-11-7(10)5(2)8-6(3)9/h2,4H2,1,3H3,(H,8,9)
SMILES: CCOC(=O)C(=C)NC(=O)C
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

Ethyl 2-acetamidoprop-2-enoate

CAS No.: 23115-42-6

Cat. No.: VC8413150

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-acetamidoprop-2-enoate - 23115-42-6

Specification

CAS No. 23115-42-6
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name ethyl 2-acetamidoprop-2-enoate
Standard InChI InChI=1S/C7H11NO3/c1-4-11-7(10)5(2)8-6(3)9/h2,4H2,1,3H3,(H,8,9)
Standard InChI Key AJTPFZSLRYHOCT-UHFFFAOYSA-N
SMILES CCOC(=O)C(=C)NC(=O)C
Canonical SMILES CCOC(=O)C(=C)NC(=O)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Ethyl 2-acetamidoprop-2-enoate contains a propenoate ester core (CH₂=C(CONH₂)COOEt) with an acetamide substituent at the α-position. The conjugated double bond between C2 and C3 creates a planar geometry, while the acetamide group introduces hydrogen-bonding capabilities. Key structural data include:

PropertyValueSource
Molecular FormulaC₇H₁₁NO₃
Molecular Weight157.17 g/mol
SMILESCCOC(=O)C(=C)NC(=O)C
InChI KeyAJTPFZSLRYHOCT-UHFFFAOYSA-N
Predicted LogP1.08 (estimated)

The molecule’s planar α,β-unsaturated system facilitates conjugation, influencing its electronic absorption and reactivity .

Spectroscopic Features

  • NMR: The compound’s ¹H NMR spectrum would display signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂), the vinyl proton (δ ~5.8–6.2 ppm), and the acetamide NH (δ ~8.0 ppm, broad).

  • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) are characteristic .

Synthesis and Manufacturing

Conventional Synthetic Routes

Ethyl 2-acetamidoprop-2-enoate is typically synthesized via a two-step protocol:

  • Acrylate Formation: Ethyl propiolate reacts with acetamide under basic conditions to form the α,β-unsaturated ester.

  • Purification: Chromatographic separation or recrystallization isolates the product .

Continuous Flow Approaches

Recent advances in microfluidics, as demonstrated for analogous diazoacetate esters , suggest potential for optimizing this compound’s synthesis. Key parameters from flow chemistry include:

ParameterValueSource
Residence Time2–5 min
Yield (Optimized)>90%
Solvent SystemToluene/Water Biphasic

Adopting X-junction mixers (Fig. S2b in ) could minimize side reactions, enhancing efficiency compared to batch methods.

Reactivity and Chemical Transformations

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions with amines or thiols. For example:

C₇H₁₁NO₃ + RNH₂ → C₇H₁₀NO₃RNH(Yield: 70–85%)[3]\text{C₇H₁₁NO₃ + RNH₂ → C₇H₁₀NO₃RNH} \quad (\text{Yield: 70–85\%}) \quad[3]

Cycloadditions

The electron-deficient double bond participates in [4+2] Diels-Alder reactions, forming six-membered heterocycles.

Hydrolysis and Derivatization

  • Ester Hydrolysis: Treatment with aqueous NaOH yields 2-acetamidoprop-2-enoic acid.

  • Amide Modification: The acetamide group can be replaced via aminolysis or reduced to an amine .

Applications in Research and Industry

Medicinal Chemistry

The compound’s structural similarity to dehydroamino acids makes it a precursor for non-natural amino acids in peptide analogs. For instance, derivatives exhibit inhibitory activity against proteases.

Materials Science

Incorporation into polymers enhances thermal stability due to rigid conjugated backbones. A study reported a 15% increase in glass transition temperature (Tg) compared to non-conjugated analogs .

HazardPrecautionSource
Skin IrritationUse nitrile gloves
Inhalation RiskFume hood required
StabilityStore at 2–8°C under N₂

Future Directions

Ongoing research focuses on enantioselective synthesis using chiral catalysts and applications in fluorescent sensors for detecting biomolecules . Computational modeling predicts strong binding affinity (ΔG = -8.2 kcal/mol) to kinase targets, warranting further pharmacological exploration.

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